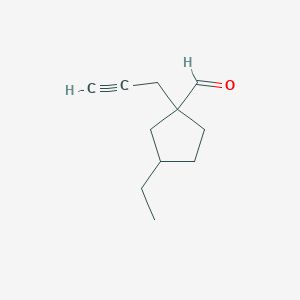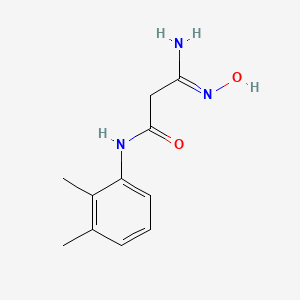
N-(2,3-dimethylphenyl)-2-(N'-hydroxycarbamimidoyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-(N’-hydroxycarbamimidoyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a hydroxycarbamimidoyl group attached to an acetamide backbone, with a 2,3-dimethylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-(N’-hydroxycarbamimidoyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylphenylamine and chloroacetyl chloride.
Formation of Intermediate: The reaction between 2,3-dimethylphenylamine and chloroacetyl chloride in the presence of a base such as triethylamine yields N-(2,3-dimethylphenyl)acetamide.
Hydroxycarbamimidoyl Group Introduction: The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base like sodium carbonate to introduce the hydroxycarbamimidoyl group, forming the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-dimethylphenyl)-2-(N’-hydroxycarbamimidoyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted acetamide derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-2-(N’-hydroxycarbamimidoyl)acetamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,3-dimethylphenyl)acetamide: Lacks the hydroxycarbamimidoyl group, making it less reactive.
N-(2,3-dimethylphenyl)-2-(N’-methoxycarbamimidoyl)acetamide: Contains a methoxy group instead of a hydroxy group, altering its chemical properties.
Uniqueness
N-(2,3-dimethylphenyl)-2-(N’-hydroxycarbamimidoyl)acetamide is unique due to the presence of the hydroxycarbamimidoyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
(3Z)-3-amino-N-(2,3-dimethylphenyl)-3-hydroxyiminopropanamide |
InChI |
InChI=1S/C11H15N3O2/c1-7-4-3-5-9(8(7)2)13-11(15)6-10(12)14-16/h3-5,16H,6H2,1-2H3,(H2,12,14)(H,13,15) |
Clave InChI |
DWAXJXOWWUCHTA-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)NC(=O)C/C(=N/O)/N)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)CC(=NO)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




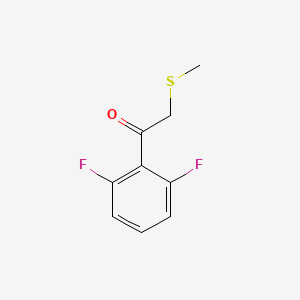
![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219823.png)
![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole](/img/structure/B13219826.png)
![2-Phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219831.png)


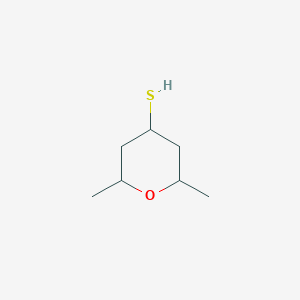
![Butyl[1-(3-chlorophenyl)ethyl]amine](/img/structure/B13219862.png)
![{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol](/img/structure/B13219871.png)
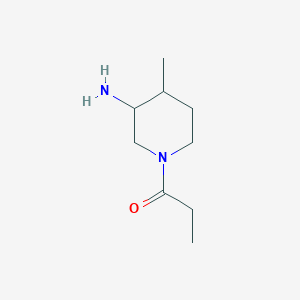
![2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B13219891.png)
